N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is a complex organic compound characterized by its benzoxadiazole core, which is substituted with nitro groups and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a benzoxadiazole derivative, followed by the introduction of the nitrophenyl group and subsequent methylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the methylation of the amine group, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of the reagents involved. The use of automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates would be crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Oxidation: While less common, the compound can be oxidized under harsh conditions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or other strong oxidizing agents under acidic conditions.
Major Products
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or nitroso compounds.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to its benzoxadiazole core, which exhibits strong fluorescence. This property makes it useful in imaging studies and the detection of biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The nitro groups can be modified to enhance biological activity or reduce toxicity, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as high-performance polymers and explosives. Its stability and reactivity make it suitable for various applications requiring robust chemical properties.
Mechanism of Action
The mechanism by which N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function through covalent modification or non-covalent interactions. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole derivatives: These compounds share the benzoxadiazole core but differ in the substituents attached to the ring.
Nitroaromatic compounds: Compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene have similar nitro functionalities but differ in their overall structure.
Uniqueness
N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is unique due to the combination of its benzoxadiazole core and multiple nitro groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not observed in simpler nitroaromatic compounds or other benzoxadiazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
Molecular Formula |
C13H8N6O7 |
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Molecular Weight |
360.24 g/mol |
IUPAC Name |
N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C13H8N6O7/c1-16(7-2-4-8(5-3-7)17(20)21)13-10(19(24)25)6-9(18(22)23)11-12(13)15-26-14-11/h2-6H,1H3 |
InChI Key |
FTDVODVPTIRNGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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